- Diarylamines as ErbB inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Cas no 937265-83-3 (ARRY-380 analog)

ARRY-380 analog 化学的及び物理的性質
名前と識別子
-
- ARRY-380
- 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
- 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine
- ARRY 380
- HER2-Inhibitor-1
- ARRY380 analog
- CS-0484
- UNII-H32S1659ED
- ARRY-380 analog
- 6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine (ACI)
- ARRY 382
- ARRY382
- NCGC00346672-01
- BCP02833
- CHEMBL4303303
- HMS3656B04
- HER2 Inhibitor 1
- N-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- BDBM185146
- S(-)-BZM
- SW220244-1
- Discontinued. Please see B802801
- MS-30296
- 6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)-N-(3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}phenyl)quinazolin-4-amine
- DTXSID00239555
- CCG-270092
- 4-quinazolinamine, 6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-n-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-
- BCP9000319
- 4-QUINAZOLINAMINE, 6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)-N-(3-METHYL-4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)PHENYL)-
- H32S1659ED
- s2752
- AKOS026750520
- BRD-K89709433-001-02-8
- EX-A1261
- DB-352332
- Q27279578
- SDCCGSBI-0654460.P001
- J-519597
- AC-32039
- NCGC00346672-06
- SCHEMBL10169911
- SB16599
- HY-10531
- 937265-83-3
- N-(4-((1,2,4)triazolo(1,5-a)pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
-
- MDL: MFCD22420817
- インチ: 1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)
- InChIKey: QVMNYGOVNWWFKF-UHFFFAOYSA-N
- ほほえんだ: O=S(CCNCC1=CC=C(C2C=C3C(N=CN=C3NC3C=C(C)C(OC4=CC5N(N=CN=5)C=C4)=CC=3)=CC=2)O1)(C)=O
計算された属性
- せいみつぶんしりょう: 569.18500
- どういたいしつりょう: 569.18452354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 954
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 145Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.43
- PSA: 144.92000
- LogP: 6.45570
ARRY-380 analog セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
ARRY-380 analog 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A457681-100mg |
N-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
937265-83-3 | 99% | 100mg |
$618.0 | 2025-02-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A126334-100mg |
ARRY-380 |
937265-83-3 | ≥98% | 100mg |
¥11741.90 | 2023-09-04 | |
ChemScence | CS-0484-5mg |
ARRY-380 analog |
937265-83-3 | 96.54% | 5mg |
$144.0 | 2022-04-26 | |
ChemScence | CS-0484-50mg |
ARRY-380 analog |
937265-83-3 | 96.54% | 50mg |
$900.0 | 2022-04-26 | |
MedChemExpress | HY-10531-5mg |
ARRY-380 analog |
937265-83-3 | 99.19% | 5mg |
¥1200 | 2024-04-15 | |
MedChemExpress | HY-10531-10mg |
ARRY-380 analog |
937265-83-3 | 99.19% | 10mg |
¥1950 | 2024-04-15 | |
MedChemExpress | HY-10531-50mg |
ARRY-380 analog |
937265-83-3 | 99.19% | 50mg |
¥6500 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A51640-50mg |
ARRY-380 (analog ) |
937265-83-3 | 98% | 50mg |
¥17758.0 | 2023-09-08 | |
MedChemExpress | HY-10531-2mg |
ARRY-380 analog |
937265-83-3 | 99.19% | 2mg |
¥866 | 2023-08-31 | |
MedChemExpress | HY-10531-10mM*1mLinDMSO |
ARRY-380 analog |
937265-83-3 | 96.54% | 10mM*1mLinDMSO |
¥1629 | 2022-05-18 |
ARRY-380 analog 合成方法
ごうせいかいろ 1
ARRY-380 analog Preparation Products
ARRY-380 analog 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
ARRY-380 analogに関する追加情報
Recent Advances in ARRY-380 Analog and Compound 937265-83-3: A Research Briefing
The ARRY-380 analog, a derivative of the well-known HER2/EGFR inhibitor ARRY-380, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, along with the structurally related molecule 937265-83-3, represents a promising avenue for targeted cancer therapies. Recent studies have focused on optimizing their pharmacokinetic properties and enhancing their efficacy against resistant tumor phenotypes.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that the ARRY-380 analog exhibits improved blood-brain barrier penetration compared to its parent compound, making it particularly valuable for treating HER2-positive brain metastases. The study utilized in vitro blood-brain barrier models and in vivo xenograft experiments to validate these findings. Notably, the analog maintained its potent inhibitory activity against HER2 while showing reduced off-target effects.
Parallel research on compound 937265-83-3 has revealed its unique mechanism of action as a dual inhibitor of both HER2 and PI3K pathways. A recent Nature Communications paper (2024) detailed its ability to overcome lapatinib resistance in breast cancer cell lines through this dual-targeting approach. Structural analysis showed that 937265-83-3 binds to an allosteric site on HER2, distinct from the ATP-binding pocket targeted by traditional inhibitors.
Clinical development of these compounds has progressed significantly. Phase I trials for the ARRY-380 analog (NCT identifier: NCT05238493) reported favorable safety profiles with dose-dependent tumor regression in HER2-amplified cancers. Meanwhile, 937265-83-3 has entered preclinical development for combination therapies with CDK4/6 inhibitors, showing synergistic effects in ER+/HER2+ breast cancer models.
From a chemical perspective, both compounds feature optimized quinazoline cores with novel substitutions at the 4-position (for ARRY-380 analog) and a unique sulfonamide linkage (in 937265-83-3). These modifications contribute to their enhanced selectivity and metabolic stability, as confirmed by recent ADMET profiling studies using human liver microsomes.
Future research directions include exploring these compounds' potential in other cancer types with HER2 alterations and developing companion diagnostics to identify patient populations most likely to benefit from treatment. The ongoing optimization of formulation strategies, particularly for improving the oral bioavailability of 937265-83-3, represents another critical area of investigation.
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